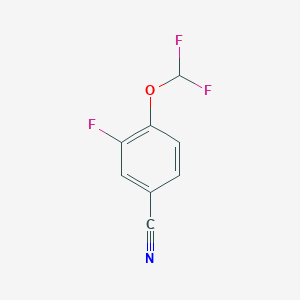

4-(Difluoromethoxy)-3-fluorobenzonitrile

Description

BenchChem offers high-quality 4-(Difluoromethoxy)-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWSJWLBGNEBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Difluoromethoxy)-3-fluorobenzonitrile CAS number

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile

For the Modern Researcher and Drug Developer

Abstract

This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No. 954388-59-1), a fluorinated aromatic nitrile of increasing interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, explore validated synthetic pathways, discuss its reactivity profile, and contextualize its potential applications, particularly as a building block in drug discovery programs. This document is intended to serve as a foundational resource for scientists and researchers, offering both theoretical insights and practical guidance for the safe and effective use of this compound.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety, often serving as a bioisostere for hydroxyl or methoxy groups, while offering improved metabolic stability and altered electronic properties. 4-(Difluoromethoxy)-3-fluorobenzonitrile combines this functional group with a benzonitrile scaffold, a common pharmacophore in numerous therapeutic agents, making it a valuable intermediate for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Key Identifiers and Properties

The essential identifiers and properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 954388-59-1 | [1][2] |

| Molecular Formula | C₈H₄F₃NO | [2][3] |

| Molecular Weight | 187.12 g/mol | [2] |

| IUPAC Name | 4-(difluoromethoxy)-3-fluorobenzonitrile | [2] |

| Physical Form | Liquid at room temperature | [3] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Sealed in a dry, room temperature environment |

Structural Representation

The chemical structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile is characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a difluoromethoxy group.

Caption: 2D structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Synthesis and Reaction Chemistry

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile typically involves the difluoromethylation of a phenolic precursor. Understanding the synthetic route is crucial for process development and scale-up.

Primary Synthetic Pathway: Difluoromethylation of a Phenolic Precursor

A common and effective method for synthesizing aryl difluoromethyl ethers is the reaction of a corresponding phenol with a difluoromethylating agent. A general scheme, based on analogous preparations, is outlined below.[2]

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Exemplary):

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-fluorobenzonitrile, an inorganic base (e.g., potassium carbonate, 1.5-2.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.

-

Reagent Addition: Add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5-2.5 equivalents).

-

Reaction: Heat the mixture to a temperature between 80-150°C and maintain for 1-10 hours, monitoring the reaction progress by TLC or LC-MS.[2]

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Causality: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents and facilitating the nucleophilic substitution reaction. The inorganic base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then attacks the difluoromethylating agent. The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.

Reactivity Profile

The reactivity of 4-(Difluoromethoxy)-3-fluorobenzonitrile is governed by its three primary functional groups:

-

Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine (benzylamine derivative).[4] These transformations are fundamental in medicinal chemistry for introducing new functional groups and building molecular complexity.

-

Aromatic Ring: The electron-withdrawing nature of the nitrile, fluorine, and difluoromethoxy groups deactivates the ring towards electrophilic aromatic substitution. However, the fluorine atom can be a site for nucleophilic aromatic substitution (SNAᵣ) under specific conditions, allowing for further derivatization.

-

Difluoromethoxy Group: This group is generally stable under many reaction conditions, which is a key advantage for its use in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly disclosed applications of 4-(Difluoromethoxy)-3-fluorobenzonitrile as a direct precursor to a clinical-stage drug are not widely documented, its structural motifs are highly relevant in modern pharmaceutical development.[5][6] Benzonitrile derivatives are key intermediates in the synthesis of a wide range of therapeutic agents, including SGLT2 inhibitors for diabetes.[7]

The value of this compound lies in its role as a versatile building block. The strategic placement of the fluorine atom and the difluoromethoxy group allows for fine-tuning of a potential drug candidate's properties:

-

Metabolic Stability: The difluoromethoxy group can block sites of oxidative metabolism that might otherwise be susceptible to degradation (e.g., a simple methoxy group).

-

Lipophilicity and Permeability: The fluorine substituents increase lipophilicity, which can enhance a molecule's ability to cross cell membranes.

-

Target Binding: The electronegative fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, potentially increasing potency and selectivity.[8]

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Working with fluorinated intermediates requires adherence to strict safety protocols. The information below is a summary of common hazards and handling recommendations.[1][9][10]

Hazard Identification

Based on data for structurally related fluorinated benzonitriles, 4-(Difluoromethoxy)-3-fluorobenzonitrile should be handled as a hazardous substance.[11][12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

-

Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[3]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][13]

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and materials science. Its unique combination of a reactive nitrile handle and metabolically robust fluorinated moieties makes it an attractive building block for creating novel molecules with tailored pharmacological properties. While its direct application in marketed drugs is not yet established, the principles of medicinal chemistry strongly support its utility for researchers aiming to overcome challenges in metabolic stability and target affinity. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.

-

KSCL. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

Frontiers. (2024). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). Conference Program. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

- Google Patents. (2007). WO2007128749A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.

-

Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (2012). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.

-

PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Retrieved from [Link]

-

NIH. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates.... Retrieved from [Link]

-

European Patent Office. (1999). EP 1114809 A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

PubMed. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved from [Link]

-

PubMed. (n.d.). Optimizing the use of open-source software applications in drug discovery. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 6. Optimizing the use of open-source software applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2007128749A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]

- 8. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. kscl.co.in [kscl.co.in]

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy group and a fluorine substituent on the benzonitrile scaffold imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document details its chemical structure, physicochemical parameters, a plausible synthetic route, comprehensive spectral analysis, chemical reactivity, and safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the design and development of next-generation molecules.

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for more common functionalities like methoxy or hydroxyl groups. It offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability by blocking common sites of oxidative metabolism. When combined with an additional fluorine atom on the aromatic ring, as in 4-(Difluoromethoxy)-3-fluorobenzonitrile, the resulting electronic modulation can significantly impact target engagement and overall biological activity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and materials science. The following table summarizes the key properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

| Property | Value | Source |

| Chemical Formula | C₈H₄F₃NO | [Calculated] |

| Molecular Weight | 187.12 g/mol | [Calculated] |

| CAS Number | 954388-59-1 | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 248.7 ± 35.0 °C | [Predicted] |

| Density | 1.35 ± 0.1 g/cm³ | [Predicted] |

| Solubility | Soluble in common organic solvents such as chloroform and ethyl acetate. Insoluble in water. | [General knowledge] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis could start from the commercially available 3-fluoro-4-hydroxybenzonitrile. This starting material can be reacted with a difluoromethylating agent, such as sodium chlorodifluoroacetate, under appropriate conditions to yield the desired product.

Diagram 1: Proposed Synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Caption: A plausible synthetic route to 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-fluoro-4-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Spectral Characterization

The structural elucidation of 4-(Difluoromethoxy)-3-fluorobenzonitrile is accomplished through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a triplet for the proton of the difluoromethoxy group (-OCH F₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine and cyano substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon of the difluoromethoxy group (-OC HF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon of the nitrile group (-C N) will be observed in the typical downfield region for nitriles. The aromatic carbons will show complex splitting patterns due to coupling with the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The signal for the -OCF₂ H group will appear as a doublet due to coupling with the proton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2230 | C≡N stretch (nitrile) |

| ~1280-1100 | C-O-C stretch (ether) |

| ~1100-1000 | C-F stretch (aromatic and aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways would include the loss of the difluoromethoxy group or the cyano group.

Chemical Reactivity and Applications

4-(Difluoromethoxy)-3-fluorobenzonitrile is a versatile intermediate for the synthesis of more complex molecules, primarily driven by the reactivity of its functional groups.

-

Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings.

-

Aromatic Ring: The electron-withdrawing nature of the nitrile, difluoromethoxy, and fluoro groups deactivates the aromatic ring towards electrophilic substitution. However, it is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

-

Difluoromethoxy Group: This group is generally stable under many reaction conditions, a key feature contributing to its utility in drug design for enhancing metabolic stability.

The unique substitution pattern of 4-(Difluoromethoxy)-3-fluorobenzonitrile makes it an attractive building block for the synthesis of kinase inhibitors and other targeted therapies in oncology and immunology.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 4-(Difluoromethoxy)-3-fluorobenzonitrile.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a difluoromethoxy group, a fluorine atom, and a nitrile functionality on an aromatic scaffold provides a powerful tool for medicinal chemists and materials scientists. The insights into its physicochemical properties, plausible synthesis, spectral characteristics, and reactivity provided in this guide are intended to facilitate its application in the development of innovative new chemical entities. As with any specialized chemical, it is crucial to consult the latest safety data sheets and handle the compound with appropriate care.

References

- Journal of Medicinal Chemistry, 2018-10-05, DOI: 10.1021/acs.jmedchem.8b01196. (URL not available)

-

Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. ([Link])

-

Organic Letters. ([Link])

Sources

A Technical Guide to the Structural Elucidation of 4-(Difluoromethoxy)-3-fluorobenzonitrile

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structural elucidation of 4-(difluoromethoxy)-3-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of complex fluorinated aromatic compounds.

Introduction and Molecular Overview

4-(Difluoromethoxy)-3-fluorobenzonitrile presents a unique structural elucidation challenge due to the presence of multiple fluorine environments and their complex interactions with adjacent protons and carbons. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, stability, and lipophilicity, making them valuable in medicinal chemistry.[3] Accurate and unambiguous confirmation of the molecular structure is a critical, non-negotiable step in the development of any new chemical entity.

This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for structural confirmation.

Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [4] |

| Molecular Weight | 187.12 g/mol | [4] |

| CAS Number | 954388-59-1 | [4] |

| General Class | Fluorinated Benzonitrile | [3][5] |

The Strategic Workflow for Structural Confirmation

The elucidation process is a systematic investigation where each analytical technique provides a unique piece of the structural puzzle. The relationship between these techniques is crucial for a confident assignment.

Caption: Integrated workflow for the structural elucidation of 4-(difluoromethoxy)-3-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[6] For this particular molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. In 4-(difluoromethoxy)-3-fluorobenzonitrile, we expect to see signals corresponding to the three aromatic protons and the single proton of the difluoromethoxy group. The coupling patterns (multiplicities) and coupling constants (J-values) are critical for assigning the relative positions of the substituents.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (aromatic, ortho to -CN) | 7.7 - 7.9 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| H (aromatic, meta to -CN) | 7.4 - 7.6 | Multiplet (m) | |

| H (aromatic, ortho to -OCF₂H) | 7.2 - 7.4 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 8-10 |

| H (-OCF₂H ) | 6.5 - 6.8 | Triplet (t) | J(H,F) ≈ 72-74 |

Note: Predicted values are based on data for analogous compounds such as 4-fluorobenzonitrile and 4-(difluoromethoxy)benzonitrile.[7][8]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-32, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹⁹F NMR Spectroscopy: Probing the Fluorine Environments

Rationale: ¹⁹F NMR is highly sensitive and provides distinct signals for each unique fluorine environment, making it invaluable for fluorinated compounds.[9] We expect two distinct signals: one for the aromatic fluorine and one for the difluoromethoxy group. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (aromatic) | -110 to -130 | Multiplet (m) | |

| -OCF ₂H | -80 to -85 | Doublet (d) | J(F,H) ≈ 72-74 |

Note: Predicted values are based on data for analogous compounds.[7]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200-250 ppm.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 64-128.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. An external reference standard like CFCl₃ (0 ppm) is typically used, though modern instruments can reference internally.

¹³C NMR Spectroscopy: Assembling the Carbon Skeleton

Rationale: ¹³C NMR identifies all unique carbon environments in the molecule. The presence of fluorine will cause characteristic splitting patterns (C-F coupling), which are instrumental in confirming the positions of the fluorine substituents.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constants (J, Hz) |

| C -F (aromatic) | 160 - 165 | Doublet (d) | ¹J(C,F) ≈ 245-255 |

| C -OCF₂H | 145 - 150 | Doublet of triplets (dt) | J(C,F) ≈ 10-15, J(C,F) ≈ 3-5 |

| Aromatic CH | 115 - 135 | Varies (d, dd) | Varies |

| C -CN | 110 - 115 | Doublet (d) | J(C,F) ≈ 3-5 |

| -C N | 115 - 120 | Singlet (s) | |

| -OC F₂H | 112 - 118 | Triplet (t) | ¹J(C,F) ≈ 240-250 |

Note: Predicted values are based on data for analogous compounds.[10][11]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry: Confirming Molecular Weight and Formula

Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which confirms the molecular weight. High-resolution mass spectrometry (HRMS) is critical as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Mass Spectrometry Data:

| Technique | Expected m/z | Interpretation |

| Low-Resolution MS (e.g., GC-MS) | 187 | [M]⁺, Nominal molecular weight |

| High-Resolution MS (e.g., ESI-TOF) | 188.0325 | [M+H]⁺, Confirms C₈H₅F₃NO |

Note: The exact mass for the protonated molecule [C₈H₄F₃NO + H]⁺ is calculated to be 188.0323.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the most prominent and diagnostic peaks will be the nitrile and the C-F and C-O bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp |

| C-F (Aromatic & Aliphatic) | 1000 - 1300 | Strong |

| C-O (Ether) | 1200 - 1250 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium |

Note: Predicted values are based on general IR correlation tables and data for similar molecules.[5]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Lower the anvil to press the sample against the crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify and label the key absorption bands.

Data Synthesis and Final Structure Confirmation

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-FLUORO-3-NITROBENZONITRILE | 1009-35-4 [m.chemicalbook.com]

- 3. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 4. 4-(Difluoromethoxy)-3-fluorobenzonitrile - Lead Sciences [lead-sciences.com]

- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. rsc.org [rsc.org]

- 11. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Abstract: 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No: 954388-59-1) is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its fluoro-substituents necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth framework for researchers and drug development professionals on the acquisition, interpretation, and validation of the key spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and outlining self-validating protocols, this document serves as a practical reference for the comprehensive characterization of this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis begins with the molecule's structure. The presence of a nitrile group, an aromatic ring with three distinct protons, and two different fluorine environments (one aromatic, two in the difluoromethoxy group) dictates the spectroscopic strategy. Each functional group provides a unique signature that can be identified using a combination of analytical techniques.

Caption: Molecular structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For 4-(Difluoromethoxy)-3-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides critical information on the electronic environment and connectivity of protons. In this molecule, it allows for the unambiguous identification of the three distinct aromatic protons and the unique proton of the difluoromethoxy group. The splitting patterns (multiplicity) are key to confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Proton (Atom #) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H⁷ (-OCHF₂) | ~6.5 - 6.8 | Triplet (t) | JH-F ≈ 72-75 Hz | The proton is coupled to two equivalent fluorine atoms on the same carbon. |

| Aromatic Protons (H², H⁵, H⁶) | ~7.3 - 7.8 | Multiplets (m) or d, dd | JH-H ≈ 2-9 Hz, JH-F ≈ 1-10 Hz | These protons will exhibit complex splitting due to coupling with each other (ortho, meta) and with the aromatic fluorine atom (³JH-F, ⁴JH-F). |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Rationale: Given the presence of two distinct fluorine environments, ¹⁹F NMR is not just beneficial but essential for structural confirmation. This technique directly observes the fluorine nuclei, providing clear signals that are highly sensitive to the local chemical environment.[3] Its high sensitivity and 100% natural abundance make it a rapid and informative experiment.[3]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃, referenced to CFCl₃):

| Fluorine Group | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| Ar-F (on C³) | ~ -110 to -130 | Multiplet (m) | JF-H ≈ 5-10 Hz | The aromatic fluorine will be coupled to the nearby aromatic protons. |

| -OCHF₂ | ~ -80 to -95 | Doublet (d) | JF-H ≈ 72-75 Hz | The two equivalent difluoromethoxy fluorines are coupled to the single proton on the same carbon. |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (can be referenced externally or internally).[4]

-

Spectral Width: ~250 ppm, centered around -100 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 64-128.

-

-

Processing: Apply Fourier transformation and standard corrections.

Carbon (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR confirms the carbon framework of the molecule. The key diagnostic signals will be the nitrile carbon and the carbon of the difluoromethoxy group, which will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Carbon (Atom #) | Predicted δ (ppm) | Predicted Multiplicity (Proton Decoupled) | Rationale |

|---|---|---|---|

| C ⁷HF₂ | ~114-118 | Triplet (t), ¹JC-F ≈ 240-250 Hz | Carbon directly bonded to two fluorine atoms shows a large one-bond C-F coupling. |

| C ≡N | ~115-120 | Singlet (s) | Typical chemical shift for a nitrile carbon. |

| Aromatic Carbons | ~110-160 | Singlets and Doublets | Carbons bonded to fluorine (C³ and C⁴) will show large ¹JC-F couplings. Other aromatic carbons will show smaller, multi-bond C-F couplings. |

Infrared (IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[5] For this molecule, IR is used to provide definitive evidence for the nitrile (C≡N) and the various C-F and C-O bonds, which serve as a chemical fingerprint for the compound.[6]

Predicted Key IR Absorptions:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C-H Aromatic Stretch | 3050 - 3100 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong |

| C-F Stretch (Difluoromethoxy) | 1050 - 1150 | Very Strong |

| C-F Stretch (Aromatic) | 1100 - 1250 | Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which confirms the molecular formula (C₈H₄F₃NO). The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 187.02. The presence of this peak confirms the molecular weight.

-

High-Resolution Mass (HRMS): Calculated for C₈H₄F₃NO: 187.0245. An experimental value within 5 ppm of this calculated mass confirms the elemental composition.

-

Key Fragments:

-

m/z 136 ([M-CHF₂]⁺): Loss of the difluoromethyl radical.

-

m/z 168 ([M-F]⁺): Loss of a fluorine atom.

-

m/z 161 ([M-CN]⁺): Loss of the nitrile group.

-

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Integrated Spectroscopic Analysis Workflow

Trustworthiness: No single technique provides absolute proof of structure. The trustworthiness of a structural assignment comes from the convergence of data from all analytical methods. The workflow below illustrates a self-validating system where the hypothesis generated from one technique is confirmed or refined by the next.

Caption: Integrated workflow for the structural confirmation of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Conclusion

The comprehensive characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile is achieved through a synergistic application of NMR, IR, and MS techniques. The key spectroscopic markers—a triplet at ~6.6 ppm in the ¹H NMR, two distinct signals in the ¹⁹F NMR, a strong nitrile stretch at ~2230 cm⁻¹ in the IR, and a molecular ion at m/z 187 in the mass spectrum—collectively provide an unambiguous fingerprint for the molecule. Adherence to the detailed protocols and integrated workflow presented in this guide will ensure high-confidence structural elucidation, a critical requirement for advancing research and development in the chemical sciences.

References

-

The Royal Society of Chemistry. (2023). Supplementary Information. Available at: [Link]

-

Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. Available at: [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

University of Regensburg. 19F NMR Reference Standards. Available at: [Link]

Sources

- 1. 4-(Difluoromethoxy)-3-fluorobenzonitrile - Lead Sciences [lead-sciences.com]

- 2. 4-(difluoromethoxy)-3-fluorobenzonitrile 95% | CAS: 954388-59-1 | AChemBlock [achemblock.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. colorado.edu [colorado.edu]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. The ability of a compound to dissolve in a solvent to form a homogeneous solution is a fundamental prerequisite for its absorption, distribution, metabolism, and excretion (ADME) within the body. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of an otherwise promising drug candidate.[1]

This guide provides a comprehensive technical overview of the solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a fluorinated benzonitrile derivative of interest in medicinal chemistry. Given the absence of extensive publicly available experimental solubility data for this specific compound, this document will focus on the foundational principles of solubility, predictive models, and detailed experimental protocols to empower researchers to determine its solubility profile. By understanding the interplay of its structural features with various organic solvents, scientists can make informed decisions in formulation development, process chemistry, and preclinical studies.

Physicochemical Profile of 4-(Difluoromethoxy)-3-fluorobenzonitrile

To understand the solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile, we must first examine its molecular structure and the properties imparted by its constituent functional groups.

| Property | Value | Source |

| CAS Number | 954388-59-1 | [2][3] |

| Molecular Formula | C8H4F3NO | [3] |

| Molecular Weight | 187.12 g/mol | [3] |

| Physical Form | Liquid | [2] |

The key structural features that govern its solubility are:

-

Benzonitrile Core: The aromatic ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar organic solvents. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor, which can contribute to solubility in more polar solvents.[4]

-

Fluorine Substituent: The fluorine atom at the 3-position is highly electronegative, creating a dipole moment that can increase the molecule's polarity. However, a single fluorine atom can also increase the overall lipophilicity of the molecule.[4]

-

Difluoromethoxy Group (-OCF2H): This group has a significant impact on the molecule's properties. It is more lipophilic and electron-withdrawing compared to a simple methoxy group. The presence of two fluorine atoms can also offer a degree of metabolic stability.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are weak, short-range forces that exist between all molecules. They are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).

For 4-(Difluoromethoxy)-3-fluorobenzonitrile, its solubility in a given organic solvent will depend on the balance of these forces between the solute molecules and the solvent molecules.

Predictive Models for Solubility: An Introduction to Hansen Solubility Parameters

While experimental determination is the gold standard, predictive models can provide valuable insights and help in solvent screening. One of the most powerful tools for this is the Hansen Solubility Parameters (HSP) system.[5][6] HSP is based on the concept that the total cohesive energy of a liquid (the energy required to vaporize it) can be divided into three components:

-

δD (Dispersion): Represents the energy from dispersion forces.

-

δP (Polar): Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters, which can be thought of as coordinates in a 3D "Hansen space." The closer the coordinates of a solute and a solvent are in this space, the more likely they are to be soluble in each other.[5] The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[7]

The following diagram illustrates the conceptual relationship between a solute and various solvents in Hansen space.

Caption: Conceptual diagram of Hansen Solubility Parameters.

Experimental Protocol for Determining Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials and Equipment:

-

4-(Difluoromethoxy)-3-fluorobenzonitrile (solid or liquid)

-

A range of organic solvents of interest (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical method for quantification.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-(Difluoromethoxy)-3-fluorobenzonitrile to a glass vial. The exact amount should be enough to ensure that undissolved solid or a separate liquid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The temperature should be carefully controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess undissolved compound to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The following workflow diagram illustrates the shake-flask method for solubility determination.

Caption: Workflow for the shake-flask solubility determination method.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the hypothetical interactions of 4-(Difluoromethoxy)-3-fluorobenzonitrile with a polar protic solvent (like ethanol) and a nonpolar aprotic solvent (like hexane), based on the "like dissolves like" principle.

Caption: Molecular interactions influencing solubility.

Conclusion

References

-

Deshmukh, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (n.d.). Hansen solubility approach towards green solvent processing. The Royal Society of Chemistry. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Hansen Solubility Parameters. (n.d.). [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. 4-(Difluoromethoxy)-3-fluorobenzonitrile | 954388-59-1 [sigmaaldrich.com]

- 3. 4-(difluoromethoxy)-3-fluorobenzonitrile 95% | CAS: 954388-59-1 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-Depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the remarkable stability of the carbon-fluorine bond, offer medicinal chemists a powerful toolkit to modulate a candidate's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere for the more common methoxy (-OCH₃) group. Its intermediate lipophilicity and ability to act as a hydrogen bond donor offer a nuanced approach to fine-tuning molecular properties. This guide provides an in-depth technical exploration of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a key building block that synergistically combines the advantageous properties of both the difluoromethoxy group and a fluorinated benzonitrile core. This compound has garnered significant attention as a crucial intermediate in the synthesis of next-generation targeted therapeutics, most notably Janus kinase (JAK) inhibitors.

Molecular Structure and Physicochemical Properties

4-(Difluoromethoxy)-3-fluorobenzonitrile is a disubstituted benzonitrile featuring a difluoromethoxy group at the 4-position and a fluorine atom at the 3-position.

Chemical Structure:

Caption: 2D structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Table 1: Key Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(Difluoromethoxy)-3-fluorobenzonitrile | [1] |

| CAS Number | 954388-59-1 | [1], [2] |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Molecular Weight | 187.12 g/mol | [1] |

| Appearance | Liquid | [3] |

| Purity | ≥95% | [1] |

| Storage | Sealed in dry, Room Temperature or 0-8 °C | [3], [1] |

| InChI Key | FZWSJWLBGNEBBD-UHFFFAOYSA-N | [3] |

| SMILES | N#CC1=CC=C(OC(F)F)C(F)=C1 | [1] |

Theoretical Properties: A Computational Perspective

While experimental data on the specific theoretical properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile are not extensively published, we can infer its electronic and conformational characteristics through computational analysis and by drawing parallels with structurally related compounds.

Electronic Profile and Molecular Orbitals

The electronic nature of the molecule is dictated by the interplay of its substituent groups. The nitrile (-CN) and the fluorine atom are electron-withdrawing groups, while the difluoromethoxy (-OCHF₂) group, although containing highly electronegative fluorine atoms, can act as a weak π-donor due to the oxygen lone pairs.

Density Functional Theory (DFT) calculations on similar substituted benzonitriles can provide insights into the molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this molecule, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen of the difluoromethoxy group, while the LUMO will likely be centered on the benzonitrile moiety, particularly the C≡N triple bond and the aromatic ring. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and reactivity.

Conformational Analysis

The conformational preference of the difluoromethoxy group is a key determinant of its interaction with biological targets. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize π-donation, the difluoromethoxy group often adopts a conformation where the C-O bond is perpendicular to the plane of the benzene ring. This is due to a combination of steric hindrance and hyperconjugative effects involving the C-F bonds. This perpendicular orientation can have significant implications for drug design, as it presents a different vector for interaction within a protein's binding pocket compared to a simple methoxy group.

Synthesis and Reactivity

The most direct and industrially viable synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile commences with the readily available starting material, 3-fluoro-4-hydroxybenzonitrile. The key transformation is the difluoromethylation of the phenolic hydroxyl group.

Synthetic Pathway: Difluoromethylation of a Phenol

The difluoromethylation of phenols is a well-established transformation in organic synthesis. A common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), in the presence of a base.

Caption: General synthetic scheme for 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Reaction Mechanism: The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate. The basic conditions deprotonate the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzonitrile to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic difluorocarbene to form the desired difluoromethyl ether product.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is a representative example of the synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile, as described in patent WO2022094244A1, a key document outlining its use in the preparation of JAK inhibitors.

Materials:

-

3-Fluoro-4-hydroxybenzonitrile

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 3-fluoro-4-hydroxybenzonitrile (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and sodium chlorodifluoroacetate (1.5 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 4 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Reactivity Profile

The reactivity of 4-(Difluoromethoxy)-3-fluorobenzonitrile is primarily governed by the functional groups present on the aromatic ring.

-

Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

-

Aromatic Ring: The electron-withdrawing nature of the nitrile, fluorine, and difluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution. However, these groups direct incoming electrophiles to specific positions. Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a leaving group is present at an activated position.

Applications in Drug Discovery: A Crucial Intermediate for JAK Inhibitors

The primary and most significant application of 4-(Difluoromethoxy)-3-fluorobenzonitrile is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.

A notable example of its application is in the synthesis of compounds disclosed in patent WO2022094244A1 , which describes novel compounds as modulators of Janus Kinase and their use in treating a variety of diseases. In the synthesis of these inhibitors, the benzonitrile moiety of 4-(Difluoromethoxy)-3-fluorobenzonitrile often serves as a precursor to a key pharmacophoric element, such as an aminopyrazole ring, which is crucial for binding to the ATP-binding site of the JAK enzyme.

Caption: A generalized workflow illustrating the use of 4-(Difluoromethoxy)-3-fluorobenzonitrile in the synthesis of a JAK inhibitor.

The rationale for incorporating the 4-(difluoromethoxy)-3-fluorophenyl moiety into these inhibitors is multifaceted. The difluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its ability to act as a hydrogen bond donor can lead to improved binding affinity and selectivity for the target kinase. The additional fluorine atom at the 3-position can further modulate the electronic properties and lipophilicity of the molecule, contributing to an optimized pharmacokinetic and pharmacodynamic profile.

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple. A key feature is the characteristic triplet for the proton of the difluoromethoxy group (¹H-¹⁹F coupling, J ≈ 74 Hz). The aromatic protons will appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F couplings. Based on data from patent WO2022094244A1, the following assignment can be made:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.63-7.57 (m, 2H), 7.40 (t, J=8.6 Hz, 1H), 6.66 (t, J=73.4 Hz, 1H).

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit C-F couplings of varying magnitudes.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1250-1000 cm⁻¹.

-

C-O stretch (ether): A strong band typically in the 1250-1050 cm⁻¹ region, which may overlap with the C-F stretches.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands of varying intensity in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 187 would be expected. Common fragmentation patterns would involve the loss of fragments such as F, HF, CO, and the OCHF₂ radical. The fragmentation of the benzonitrile core would also contribute to the overall spectrum.

Safety and Handling

As a chemical intermediate, 4-(Difluoromethoxy)-3-fluorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: [3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

4-(Difluoromethoxy)-3-fluorobenzonitrile stands out as a sophisticated and highly valuable building block for modern medicinal chemistry. Its unique combination of a difluoromethoxy group and a fluorinated benzonitrile core provides a powerful platform for the development of novel therapeutics with optimized properties. The demonstrated utility of this compound as a key intermediate in the synthesis of JAK inhibitors underscores its importance in the pursuit of targeted therapies for a range of debilitating diseases. As the demand for more effective and safer drugs continues to grow, the strategic application of such precisely engineered fluorinated intermediates will undoubtedly play an increasingly critical role in shaping the future of drug discovery. Further research into the theoretical properties and expanded applications of 4-(Difluoromethoxy)-3-fluorobenzonitrile is warranted and holds the promise of unlocking new avenues for therapeutic intervention.

References

-

Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. [Link]

- Google Patents.

Sources

The Electronic Influence of the Difluoromethoxy Group on the Benzonitrile Scaffold: A Guide for Rational Molecular Design

An In-Depth Technical Guide

Abstract

The strategic incorporation of the difluoromethoxy (-OCHF₂) group has become a pivotal tactic in modern medicinal chemistry and materials science. Occupying a unique physicochemical space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) moieties, the -OCHF₂ group offers a nuanced tool for modulating electronic properties, metabolic stability, and intermolecular interactions. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethoxy group when appended to the benzonitrile scaffold, a common framework in drug discovery. We will deconstruct the interplay of its inductive and resonance effects, provide detailed protocols for the empirical and computational quantification of these properties, and discuss the profound implications for the rational design of next-generation therapeutics and advanced materials.

The Strategic Value of the Difluoromethoxy Group

In the pursuit of optimizing lead compounds, medicinal chemists frequently turn to fluorine substitution to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] The difluoromethoxy group, in particular, has emerged as a substituent of high interest. Unlike the strongly electron-withdrawing trifluoromethoxy group, the -OCHF₂ group possesses a more moderate electronic profile.[4] Furthermore, it introduces a unique capability not present in its methoxy or trifluoromethoxy analogues: the ability to act as a hydrogen bond donor.[1][5][6][7] The polarized C-H bond, influenced by the adjacent fluorine atoms, can engage in favorable interactions with biological targets, offering a distinct advantage in drug design.[2]

When placed on a benzonitrile ring, these electronic effects directly influence the properties of the cyano group and the aromatic system, which are often critical for a molecule's function, for example, in liquid crystal intermediates or as part of a pharmacophore in kinase inhibitors.[8]

Deconstructing the Electronic Profile: A Tale of Two Forces

The net electronic effect of the difluoromethoxy group is a finely balanced interplay between a strong, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.[9][10][11]

-

Inductive Effect (-I): Fluorine is the most electronegative element, and the presence of two fluorine atoms strongly pulls electron density away from the methoxy carbon and, subsequently, from the oxygen atom. This powerful, through-sigma-bond withdrawal polarizes the entire substituent and the C-O bond, reducing the oxygen's ability to donate electrons to the aromatic ring.[11]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzonitrile ring.[9][10] This donation of electron density partially counteracts the inductive pull. However, the potent -I effect of the two fluorine atoms significantly diminishes the oxygen's electron-donating capacity compared to a simple methoxy group. The overall result is that the -OCHF₂ group behaves as a net electron-withdrawing substituent, albeit a more moderate one than the -OCF₃ group.

Figure 1: Opposing electronic forces of the -OCHF₂ group on an aromatic ring.

Quantifying the Electronic Influence: Hammett Analysis

To move from a qualitative description to a quantitative measure, we employ Hammett analysis, a cornerstone of physical organic chemistry.[12] The Hammett equation (log(K/K₀) = σρ) provides a linear free-energy relationship that quantifies how a substituent's electronic influence (substituent constant, σ) affects a reaction's rate or equilibrium (reaction constant, ρ).[12][13] The ionization of substituted benzoic acids is the standard reaction (ρ=1) used to define the substituent constants σ.[12]

Data Presentation: Comparative Hammett Constants

The electronic nature of a substituent is captured by its Hammett constant, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character. The table below compares the para (σₚ) and meta (σₘ) constants for the difluoromethoxy group against other common substituents.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Electronic Character |

| -OCH₃ | -0.27 | +0.12 | Strongly Donating (+R > -I) |

| -H | 0.00 | 0.00 | Neutral Reference |

| -OCHF₂ | +0.16 | +0.32 | Moderately Withdrawing (-I > +R) |

| -F | +0.06 | +0.34 | Withdrawing (-I > +R) |

| -Cl | +0.23 | +0.37 | Withdrawing (-I > +R) |

| -CN | +0.66 | +0.56 | Strongly Withdrawing |

| -CF₃ | +0.54 | +0.43 | Strongly Withdrawing |

| -OCF₃ | +0.35 | +0.40 | Strongly Withdrawing |

| (Data compiled from various sources, including[14][15]) |

This data empirically confirms the moderately electron-withdrawing nature of the -OCHF₂ group. Its σₚ value is positive, unlike the negative value for -OCH₃, demonstrating the powerful impact of the two fluorine atoms in overriding the oxygen's resonance donation.

Experimental Protocol: Determination of σₚ via Benzoic Acid pKa Measurement

This protocol describes a self-validating system for determining the Hammett constant for a para-substituted benzoic acid, which serves as the foundational experiment for this type of analysis.[13][16][17]

Objective: To determine the pKa of 4-(difluoromethoxy)benzoic acid via potentiometric titration and calculate its σₚ value.

Materials:

-

4-(difluoromethoxy)benzoic acid

-

Benzoic acid (reference standard)

-

Standardized 0.05 M NaOH solution (in 50:50 ethanol-water)

-

Solvent: 50:50 (v/v) ethanol-water

-

Calibrated pH meter with electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

100 mL beakers

Methodology:

-

Solution Preparation: Accurately weigh approximately 0.2 mmol of 4-(difluoromethoxy)benzoic acid into a 100 mL beaker. Add 50 mL of the 50:50 ethanol-water solvent. Stir until fully dissolved.

-

pH Meter Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.00 and 7.00). Note that while the solvent is a mixed system, this provides a consistent reference point.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution over the beaker.

-

Initial Reading: Record the initial pH of the acid solution before adding any titrant.

-

Titration: Begin adding the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint Determination: As you approach the equivalence point (the region of most rapid pH change), reduce the increment size to 0.1 mL or less to obtain a detailed titration curve. Continue titrating a few mL past the endpoint.

-

Reference Titration: Repeat steps 1-6 using benzoic acid as the substrate. This provides the K₀ value for the Hammett equation under identical conditions.

-

Data Analysis:

-

Plot pH (y-axis) versus volume of NaOH added (x-axis).

-

Determine the volume at the equivalence point from the steepest part of the curve or by using a first-derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH needed to reach the endpoint).

-

-

Calculation of σₚ:

-

Use the Hammett equation: σₚ = pKₐ(benzoic acid) - pKₐ(4-difluoromethoxybenzoic acid).

-

Figure 2: Experimental workflow for determining Hammett substituent constants.

Spectroscopic and Computational Corroboration

While Hammett analysis provides a robust, classical measure of electronic effects, modern spectroscopic and computational methods offer complementary and often more direct insights.

¹⁹F NMR Spectroscopy: A Direct Electronic Probe

Fluorine-19 is an excellent NMR nucleus (spin ½, 100% natural abundance) with a wide chemical shift range that is highly sensitive to the local electronic environment.[18][19] The ¹⁹F NMR chemical shift of the -OCHF₂ group on a benzonitrile ring is a direct reporter of the electron density around the fluorine atoms. Electron-withdrawing groups elsewhere on the ring will deshield the fluorine nuclei, causing a downfield shift, while electron-donating groups will cause an upfield shift. This technique can be used to rapidly build a qualitative understanding of electronic effects across a library of compounds.[20][21]

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations have become an indispensable tool for dissecting the electronic structure of molecules.[22][23] By solving approximations of the Schrödinger equation, DFT can provide quantitative data on electron distribution, molecular orbital energies, and electrostatic potential.

Objective: To computationally model 4-(difluoromethoxy)benzonitrile and visualize its electronic properties.

General Protocol:

-